molecular formula C12H14N2O B11714887 n'-Cyclopentylidenebenzohydrazide CAS No. 24214-78-6

n'-Cyclopentylidenebenzohydrazide

Cat. No.: B11714887
CAS No.: 24214-78-6
M. Wt: 202.25 g/mol
InChI Key: URIUOWGGBXGZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n’-Cyclopentylidenebenzohydrazide: is an organic compound with the molecular formula C12H14N2O It is a derivative of benzhydrazide, where the hydrazide group is substituted with a cyclopentylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n’-Cyclopentylidenebenzohydrazide typically involves the condensation reaction between benzhydrazide and cyclopentanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

Benzhydrazide+Cyclopentanonen’-Cyclopentylidenebenzohydrazide+Water\text{Benzhydrazide} + \text{Cyclopentanone} \rightarrow \text{n'-Cyclopentylidenebenzohydrazide} + \text{Water} Benzhydrazide+Cyclopentanone→n’-Cyclopentylidenebenzohydrazide+Water

Industrial Production Methods: While specific industrial production methods for n’-Cyclopentylidenebenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: n’-Cyclopentylidenebenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of n’-Cyclopentylidenebenzohydrazide.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Substituted hydrazide compounds.

Scientific Research Applications

n’-Cyclopentylidenebenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of n’-Cyclopentylidenebenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

    Benzhydrazide: A simpler derivative without the cyclopentylidene group.

    Cyclopentanone: The ketone precursor used in the synthesis of n’-Cyclopentylidenebenzohydrazide.

    Hydrazine Derivatives: Compounds with similar hydrazide functional groups.

Uniqueness: n’-Cyclopentylidenebenzohydrazide is unique due to the presence of both the cyclopentylidene and benzhydrazide moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

24214-78-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(cyclopentylideneamino)benzamide

InChI

InChI=1S/C12H14N2O/c15-12(10-6-2-1-3-7-10)14-13-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,14,15)

InChI Key

URIUOWGGBXGZKZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=CC=C2)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.